molecular formula C26H26N6O B2585832 1-(6-(1H-imidazol-1-yl)pyrimidin-4-yl)-N-benzhydrylpiperidine-4-carboxamide CAS No. 1351634-35-9

1-(6-(1H-imidazol-1-yl)pyrimidin-4-yl)-N-benzhydrylpiperidine-4-carboxamide

Cat. No.: B2585832
CAS No.: 1351634-35-9
M. Wt: 438.535
InChI Key: NWDQZWVWQVYSSI-UHFFFAOYSA-N
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Description

1-(6-(1H-imidazol-1-yl)pyrimidin-4-yl)-N-benzhydrylpiperidine-4-carboxamide is a complex organic compound that features a unique combination of imidazole, pyrimidine, and piperidine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(6-(1H-imidazol-1-yl)pyrimidin-4-yl)-N-benzhydrylpiperidine-4-carboxamide typically involves multi-step organic reactions The process begins with the preparation of the imidazole and pyrimidine intermediates, which are then coupled with a piperidine derivative Common reagents used in these reactions include strong bases, such as potassium hydroxide, and solvents like dimethylformamide (DMF) and tetrahydrofuran (THF)

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to increase yield and purity. This can include the use of catalysts, such as palladium or platinum, and advanced purification techniques like column chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

1-(6-(1H-imidazol-1-yl)pyrimidin-4-yl)-N-benzhydrylpiperidine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The imidazole ring can be oxidized to form imidazole N-oxides.

    Reduction: The pyrimidine ring can be reduced to form dihydropyrimidine derivatives.

    Substitution: The piperidine ring can undergo nucleophilic substitution reactions to introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

    Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base.

Major Products

The major products formed from these reactions include various substituted imidazole, pyrimidine, and piperidine derivatives, which can be further functionalized for specific applications.

Scientific Research Applications

1-(6-(1H-imidazol-1-yl)pyrimidin-4-yl)-N-benzhydrylpiperidine-4-carboxamide has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as a biochemical probe to investigate cellular processes.

    Medicine: Explored for its potential therapeutic effects, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-(6-(1H-imidazol-1-yl)pyrimidin-4-yl)-N-benzhydrylpiperidine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole and pyrimidine rings can form hydrogen bonds and π-π interactions with the active sites of these targets, leading to inhibition or activation of their biological functions. This compound may also modulate signaling pathways involved in cell growth and differentiation.

Comparison with Similar Compounds

Similar Compounds

  • 1-(6-(1H-imidazol-1-yl)pyrimidin-4-yl)piperidin-4-amine
  • 1-(6-(1H-imidazol-1-yl)pyrimidin-4-yl)-N-phenylpiperidine-4-carboxamide

Uniqueness

1-(6-(1H-imidazol-1-yl)pyrimidin-4-yl)-N-benzhydrylpiperidine-4-carboxamide is unique due to the presence of the benzhydryl group, which enhances its lipophilicity and potential for crossing biological membranes. This structural feature may contribute to its higher potency and selectivity compared to similar compounds.

Properties

IUPAC Name

N-benzhydryl-1-(6-imidazol-1-ylpyrimidin-4-yl)piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H26N6O/c33-26(30-25(20-7-3-1-4-8-20)21-9-5-2-6-10-21)22-11-14-31(15-12-22)23-17-24(29-18-28-23)32-16-13-27-19-32/h1-10,13,16-19,22,25H,11-12,14-15H2,(H,30,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWDQZWVWQVYSSI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)NC(C2=CC=CC=C2)C3=CC=CC=C3)C4=NC=NC(=C4)N5C=CN=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H26N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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